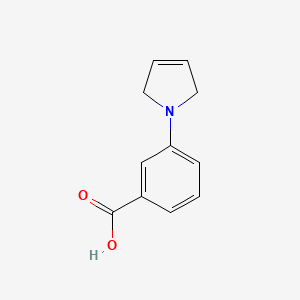

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

3-(2,5-dihydropyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-5,8H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUZZPNZESYTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid primarily involves the formation of the pyrrole ring followed by its attachment to the benzoic acid moiety. Although direct synthesis details for this exact compound are limited, closely related compounds such as 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (maleimide derivative) provide a useful model for preparation strategies.

- Starting materials: Maleic anhydride or maleimide derivatives and substituted anilines or benzoyl chlorides.

- Key steps:

- Formation of the pyrrole ring system via cyclization reactions involving maleic anhydride and amine-containing precursors.

- Friedel-Crafts acylation or nucleophilic substitution to attach the pyrrole ring to the benzoic acid or its derivatives.

- Catalysts and reagents: Lewis acids such as aluminum chloride for acylation; acetic anhydride for cyclization; organic bases or acids for reaction facilitation.

For example, the synthesis of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves reacting maleic anhydride with aniline to form N-phenylmaleimide, followed by Friedel-Crafts acylation with phthalic anhydride in the presence of aluminum chloride to yield the target compound.

Stepwise Preparation Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyrrole ring precursor | Maleic anhydride + Aniline | N-phenylmaleimide intermediate |

| 2 | Friedel-Crafts acylation | Intermediate + Phthalic anhydride, AlCl3 catalyst | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

| 3 | Cyclization | Acetic anhydride (if needed) | Pyrrole ring closure |

| 4 | Purification | Recrystallization, chromatography | Pure target compound |

This method can be adapted to this compound by adjusting the oxidation state of the pyrrole ring to the dihydro form through selective reduction or controlled cyclization.

Alternative Synthetic Routes

- Amide coupling and cyclization: Reacting benzoyl chloride derivatives with amines containing pyrrole precursors, followed by cyclization to form the pyrrole ring, has been reported in related compounds.

- Use of substituted pyrrolidinones: Starting from pyrrolidin-2-one derivatives and reacting with aromatic amines or acid chlorides under controlled conditions can yield pyrrole-containing benzoic acid analogues.

- Reduction and substitution reactions: Oxidized pyrrole rings (maleimides) can be chemically reduced to the dihydro form using reducing agents such as sodium borohydride or lithium aluminum hydride, allowing conversion from 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid to this compound.

Industrial and Scale-Up Considerations

- Continuous flow reactors are employed to optimize reaction times and yields.

- Purification techniques such as recrystallization and chromatography ensure high purity.

- Control of reaction temperature and stoichiometry is critical to favor the dihydro pyrrole form over the fully oxidized maleimide form.

- Washing and solvent removal steps are carefully managed to isolate the product with >99% purity, as demonstrated in related pyrrole derivative syntheses.

Summary Table: Preparation Methods Overview

| Method Type | Key Reactions | Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Cyclization of maleic anhydride + aniline | Formation of maleimide intermediate, Friedel-Crafts acylation | Maleic anhydride, aniline, phthalic anhydride, AlCl3 | Well-established, scalable | Requires Lewis acid catalyst, careful control of conditions |

| Amide coupling + cyclization | Benzoyl chloride + amines, cyclization with acetic anhydride | Benzoyl chloride derivatives, acetic anhydride | Versatile for substituted analogues | Multi-step, purification needed |

| Reduction of maleimide derivatives | Chemical reduction to dihydro form | NaBH4, LiAlH4 | Converts oxidized pyrrole to dihydro form | Sensitive to reaction conditions, potential over-reduction |

| Pyrrolidinone-based synthesis | Reaction of pyrrolidinone with aromatic amines | Pyrrolidin-2-one derivatives | Alternative route, high purity achievable | Complex intermediates, multi-step |

Research Findings and Notes

- The pyrrole ring in this compound is sensitive to oxidation; thus, synthetic routes often produce the oxidized maleimide form first, which can then be selectively reduced.

- Reaction conditions such as temperature, solvent, and catalysts greatly influence the yield and purity of the final product.

- Industrial methods emphasize continuous processing and advanced purification to meet high-purity standards.

- Related compounds synthesized via amide coupling and cyclization demonstrate the adaptability of the synthetic approach to various substituted benzoic acid derivatives.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Pyrrolinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrrole ring substituted with a benzoic acid moiety, characterized by the presence of two carbonyl groups. Its molecular formula is C₁₁H₇N₁O₄, and it has a molecular weight of approximately 217.18 g/mol. The unique structure contributes to its reactivity and biological activity, making it a valuable compound for various applications.

Bioconjugation

One of the primary applications of 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is as a crosslinking agent in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and nucleic acids, enhancing their stability and functionality. This application is crucial in developing targeted drug delivery systems and diagnostic tools.

Antimicrobial and Antitumor Activities

Research has shown that this compound exhibits antimicrobial and antitumor properties. Interaction studies indicate that it may bind to specific enzymes or receptors involved in disease pathways, which opens avenues for therapeutic applications. Further studies using molecular docking techniques are recommended to elucidate its mechanism of action against various biological targets.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly in the context of diseases such as cancer and ulcers. For instance, derivatives of this compound have been explored for their ability to inhibit glutaminyl cyclase, showcasing its potential in treating various pathologies .

Case Study 1: Antitumor Activity

In one study, researchers evaluated the antitumor activity of this compound on various cancer cell lines. Results indicated significant cytotoxic effects compared to control groups, suggesting potential for development as an anticancer agent.

Case Study 2: Bioconjugation Efficiency

Another investigation focused on the efficiency of this compound as a crosslinking agent in bioconjugation processes. The study demonstrated that conjugates formed using this compound exhibited enhanced stability and bioactivity compared to those formed with traditional crosslinkers.

Mecanismo De Acción

The mechanism of action of 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Further research is needed to elucidate the specific pathways involved.

Comparación Con Compuestos Similares

Substituent Variations on the Pyrrole Ring

The pyrrole ring’s substitution pattern significantly impacts physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The presence of oxo (e.g., 2-oxo, 2,5-dioxo) or chloro groups increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .

- Electron-Donating Groups (EDGs) : Methyl groups (e.g., 2,5-dimethyl) reduce reactivity but improve stability, making such analogs suitable for prolonged storage .

Structural and Spectroscopic Characterization

- X-ray Crystallography : Derivatives like 4-(2,5-dioxo-pyrrole)benzoic acid () exhibit planar pyrrole rings stacked asymmetrically with benzoic acid groups, influencing crystal packing and solubility .

- NMR Spectroscopy : ¹H and ¹³C NMR data () confirm substituent positions. For instance, the dichloro-oxo-pyrrole system shows characteristic downfield shifts for carbonyl carbons (~170 ppm) .

- UV-Vis Spectroscopy : Conjugation between the pyrrole and benzoic acid moieties results in absorption maxima near 270–300 nm, useful for purity assessment .

Actividad Biológica

3-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid, also known as 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a benzoic acid moiety, characterized by two carbonyl groups (dioxo) within the pyrrole structure. This unique configuration contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₇N₁O₄ |

| Structural Features | Pyrrole ring with benzoic acid |

| Functional Groups | Dioxo groups |

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Minimum Inhibitory Concentrations (MIC) :

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 |

| Staphylococcus aureus (MSSA) | 0.125 |

| Mycobacterium tuberculosis | 5.0 |

| Candida albicans | 7.80 |

Research indicates that the compound exhibits superior activity compared to traditional antibiotics like vancomycin and ciprofloxacin in certain contexts . Its mechanism includes enzyme inhibition and disruption of bacterial cell wall synthesis.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Lines Tested :

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 15.0 |

| HeLa (cervical cancer) | 12.0 |

| MCF-7 (breast cancer) | 10.5 |

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with DNA replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.

- DNA Intercalation : It can intercalate into DNA strands, disrupting replication and transcription.

- ROS Generation : Induces oxidative stress leading to cell death in pathogenic organisms and cancer cells.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical and laboratory settings:

- Study on Antimicrobial Resistance : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent against resistant infections .

- Anticancer Efficacy Evaluation : In vitro studies showed that the compound significantly reduced the viability of A549 lung cancer cells compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Answer : Key challenges include controlling regioselectivity during pyrrole ring formation and avoiding side reactions such as oxidation of the dihydro-pyrrol moiety. Optimization strategies involve:

- Catalytic systems : Use of Pd-catalyzed coupling for benzoic acid functionalization (analogous to methods in ).

- Moisture-sensitive steps : Employ inert atmospheres (N₂/Ar) and anhydrous solvents to stabilize reactive intermediates.

- Reaction monitoring : TLC or HPLC to track progress and isolate intermediates (e.g., retention time analysis).

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Answer : A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzoic acid backbone and pyrrolidine substitution (e.g., δ ~7.5 ppm for aromatic protons).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching C₁₂H₁₂N₂O₂) .

- HPLC : For purity assessment (≥95% by area under the curve).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps include:

- 2D NMR experiments (COSY, HSQC): To assign proton-carbon correlations and validate computational models.

- DFT calculations : Optimize geometry using Gaussian or ORCA software and simulate NMR shifts (e.g., PCM solvent models).

- Paramagnetic relaxation agents : Additives like Cr(acac)₃ to distinguish overlapping signals.

Q. What strategies are effective in studying supramolecular interactions (e.g., host-guest behavior) of this compound?

- Answer : Focus on crystallographic and thermodynamic approaches:

- Single-crystal X-ray diffraction : Resolve intermolecular H-bonding (e.g., benzoic acid COOH∙∙∙N interactions).

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) with potential partners like cyclodextrins.

- Computational docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) .

Q. How can structural modifications of the pyrrolidine ring influence the compound’s reactivity or biological activity?

- Answer : Systematic derivatization and SAR studies are key:

- Substituent introduction : Add electron-withdrawing groups (e.g., -CF₃) to the pyrrolidine ring to enhance electrophilicity (see ) .

- Coordination chemistry : Test metal-binding capacity (e.g., with Cu²⁺ or Zn²⁺) for MOF or catalyst design .

- Enzymatic assays : Evaluate inhibition of target proteins (e.g., kinases) using fluorogenic substrates.

Methodological Guidance

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Answer : Follow a factorial experimental design:

- pH range : 2–12 (using HCl/NaOH buffers) to assess acid/base stability.

- Temperature gradients : 25°C, 40°C, and 60°C to simulate storage conditions .

- Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.

Q. What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

- Answer : Combine empirical and in silico methods:

- Software : ACD/Labs Percepta for logP and pKa predictions .

- Solubility assays : Shake-flask method in PBS or DMSO/water mixtures .

- Molecular dynamics simulations : GROMACS to model solvation behavior.

Data Interpretation & Conflict Resolution

Q. How to address contradictory results in biological activity assays (e.g., inconsistent IC₅₀ values)?

- Answer : Investigate variables through controlled replication:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.